molecular formula C23H23N3O3 B7020320 N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B7020320
M. Wt: 389.4 g/mol
InChI Key: FUBDGLODPRGSNG-UHFFFAOYSA-N
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Description

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an oxazole ring

Properties

IUPAC Name

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21(26-14-4-5-15-26)13-10-17-8-11-19(12-9-17)24-22(28)20-16-29-23(25-20)18-6-2-1-3-7-18/h1-3,6-9,11-12,16H,4-5,10,13-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBDGLODPRGSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=COC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, phenyl-substituted oxazoles, and carboxamide-containing molecules. Examples include:

Uniqueness

What sets N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

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